molecular formula C19H26N2O4 B2424075 Methyl 4-[4-(3-methoxypyrrolidin-1-yl)piperidine-1-carbonyl]benzoate CAS No. 2310122-92-8

Methyl 4-[4-(3-methoxypyrrolidin-1-yl)piperidine-1-carbonyl]benzoate

Cat. No.: B2424075
CAS No.: 2310122-92-8
M. Wt: 346.427
InChI Key: OEUNIVMPBKRXLN-UHFFFAOYSA-N
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Description

Methyl 4-[4-(3-methoxypyrrolidin-1-yl)piperidine-1-carbonyl]benzoate is a chemical compound with the molecular formula C19H26N2O4 and a molecular weight of 346.427 g/mol. This compound is known for its applications in various scientific experiments and research fields.

Preparation Methods

The synthesis of Methyl 4-[4-(3-methoxypyrrolidin-1-yl)piperidine-1-carbonyl]benzoate involves multiple steps. One common synthetic route includes the formation of the pyrrolidine and piperidine rings, followed by their functionalization and coupling with benzoate. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield .

Chemical Reactions Analysis

Methyl 4-[4-(3-methoxypyrrolidin-1-yl)piperidine-1-carbonyl]benzoate undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles under specific conditions

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl 4-[4-(3-methoxypyrrolidin-1-yl)piperidine-1-carbonyl]benzoate has various applications in scientific research, including:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Methyl 4-[4-(3-methoxypyrrolidin-1-yl)piperidine-1-carbonyl]benzoate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Methyl 4-[4-(3-methoxypyrrolidin-1-yl)piperidine-1-carbonyl]benzoate can be compared with other similar compounds, such as:

    Pyrrolidine derivatives: These compounds share the pyrrolidine ring and exhibit similar biological activities.

    Piperidine derivatives: Compounds with the piperidine ring also show comparable properties and applications

The uniqueness of this compound lies in its specific functional groups and their arrangement, which contribute to its distinct chemical and biological properties.

Biological Activity

Methyl 4-[4-(3-methoxypyrrolidin-1-yl)piperidine-1-carbonyl]benzoate is a compound of interest due to its potential biological activities, particularly in the realm of pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C18H24N2O3
  • Molecular Weight : 320.40 g/mol
  • IUPAC Name : this compound

This structure features a methoxypyrrolidine moiety attached to a piperidine ring, which is known to influence its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:

  • Tyrosine Kinase Inhibition : The compound has been identified as a potential inhibitor of Bruton’s tyrosine kinase (BTK), which plays a crucial role in B-cell signaling and is a target for treating certain cancers and autoimmune diseases .
  • Receptor Modulation : The piperidine and methoxypyrrolidine groups may enhance binding affinity to specific receptors, modulating their activity and influencing downstream signaling pathways.

Anticancer Properties

Recent studies have highlighted the compound's potential anticancer effects. In vitro assays demonstrated that it can inhibit the proliferation of various cancer cell lines, suggesting its utility in cancer therapy. For instance, compounds with similar structures have shown significant cytotoxicity against leukemia and lymphoma cells.

Neuropharmacological Effects

The methoxypyrrolidine component suggests potential neuropharmacological applications. Research indicates that derivatives of pyrrolidine can exhibit neuroprotective effects, potentially beneficial in neurodegenerative disorders such as Alzheimer's disease. The modulation of neurotransmitter systems, particularly through GABAergic pathways, has been noted in related compounds .

Study 1: Tyrosine Kinase Inhibition

A study investigating the inhibition of BTK by similar compounds found that modifications in the piperidine ring significantly affected binding affinity and inhibitory potency. The results indicated that the introduction of methoxy groups could enhance pharmacokinetic properties and bioavailability, leading to improved therapeutic outcomes .

Study 2: Anticancer Activity

In another study focusing on anticancer properties, this compound was tested against multiple cancer cell lines. The compound exhibited IC50 values in the low micromolar range, indicating potent activity. The mechanism was suggested to involve apoptosis induction and cell cycle arrest at the G2/M phase.

Data Tables

Biological Activity Effect Observed Reference
Tyrosine Kinase InhibitionSignificant inhibition of BTK
Anticancer ActivityIC50 values in low micromolar range
Neuroprotective EffectsModulation of GABAergic pathways

Properties

IUPAC Name

methyl 4-[4-(3-methoxypyrrolidin-1-yl)piperidine-1-carbonyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O4/c1-24-17-9-12-21(13-17)16-7-10-20(11-8-16)18(22)14-3-5-15(6-4-14)19(23)25-2/h3-6,16-17H,7-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEUNIVMPBKRXLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(C1)C2CCN(CC2)C(=O)C3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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